molecular formula C13H18ClFN2O B3373154 2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine CAS No. 953728-13-7

2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine

Cat. No.: B3373154
CAS No.: 953728-13-7
M. Wt: 272.74 g/mol
InChI Key: NIADZUXODJPRMK-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine is a synthetic organic compound that belongs to the class of amines. This compound is characterized by the presence of a chloro-fluorophenyl group and a methylmorpholinyl group attached to an ethanamine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine typically involves multi-step organic reactions. One possible route could be:

    Starting Material: 2-Chloro-6-fluorobenzene.

    Step 1: Nitration of 2-Chloro-6-fluorobenzene to introduce a nitro group.

    Step 2: Reduction of the nitro group to an amine group.

    Step 3: Alkylation of the amine group with 2-(2-methylmorpholin-4-yl)ethan-1-ol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions could target the chloro or fluoro groups, potentially leading to dehalogenation.

    Substitution: The chloro and fluoro groups on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine may have various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chloro and fluoro groups could enhance binding affinity through halogen bonding, while the morpholinyl group may improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine: Lacks the fluorine atom, potentially altering its biological activity.

    2-(2-Fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the methyl group on the morpholine ring, possibly influencing its pharmacokinetics.

Uniqueness

The presence of both chloro and fluoro groups on the phenyl ring, along with the methylmorpholinyl group, makes 2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O/c1-9-8-17(5-6-18-9)12(7-16)13-10(14)3-2-4-11(13)15/h2-4,9,12H,5-8,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADZUXODJPRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(CN)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187724
Record name β-(2-Chloro-6-fluorophenyl)-2-methyl-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953728-13-7
Record name β-(2-Chloro-6-fluorophenyl)-2-methyl-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953728-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(2-Chloro-6-fluorophenyl)-2-methyl-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine
Reactant of Route 3
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine
Reactant of Route 4
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine
Reactant of Route 6
2-(2-Chloro-6-fluorophenyl)-2-(2-methylmorpholin-4-yl)ethan-1-amine

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